molecular formula C5H7BrN2O B169267 3-Bromo-5-isopropyl-1,2,4-oxadiazole CAS No. 121562-07-0

3-Bromo-5-isopropyl-1,2,4-oxadiazole

Cat. No.: B169267
CAS No.: 121562-07-0
M. Wt: 191.03 g/mol
InChI Key: WIDCHCHGUKABLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-isopropyl-1,2,4-oxadiazole is a heterocyclic compound with the molecular formula C5H7BrN2O. This compound belongs to the oxadiazole family, which is characterized by a five-membered ring containing one oxygen and two nitrogen atoms. The presence of a bromine atom and an isopropyl group makes this compound particularly interesting for various chemical and biological applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-isopropyl-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another method involves the use of sodium hydrogencarbonate at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-isopropyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Bromo-5-isopropyl-1,2,4-oxadiazole is unique due to the specific positioning of the bromine atom and the isopropyl group. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-bromo-5-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDCHCHGUKABLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.